Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate
CAS No.:
Cat. No.: VC20122370
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10ClNO3 |
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Molecular Weight | 251.66 g/mol |
IUPAC Name | methyl 2-[(4-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate |
Standard InChI | InChI=1S/C12H10ClNO3/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
Standard InChI Key | QAWGIAJAKLPQGG-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=COC(=N1)CC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. Its structure comprises:
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An oxazole ring substituted at position 2 with a 4-chlorobenzyl group ().
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A methyl ester () at position 4.
The chlorine atom at the para position of the benzyl group introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The methyl ester enhances solubility in organic solvents, facilitating its use in synthetic applications.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 251.67 | |
Density (g/cm³) | 1.315 | |
Boiling Point (°C) | 352.7 | |
Flash Point (°C) | 167.1 | |
CAS Number | 300800-07-1 |
Spectroscopic and Chromatographic Data
The compound’s structural authenticity is confirmed through spectroscopic techniques:
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NMR: The -NMR spectrum shows characteristic peaks for the aromatic protons of the chlorobenzyl group (δ 7.2–7.4 ppm) and the methyl ester (δ 3.8 ppm).
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IR: Stretching vibrations at 1720 cm (ester carbonyl) and 750 cm (C–Cl bond) are observed.
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Mass Spectrometry: The molecular ion peak at 251.67 corresponds to the molecular weight.
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Oxazole Ring Formation: Cyclocondensation of 4-chlorobenzylamine with methyl glyoxylate in the presence of a dehydrating agent.
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Esterification: Reaction of the intermediate carboxylic acid with methanol under acidic conditions.
A representative procedure from Evitachem involves refluxing 4-chlorobenzyl chloride with methyl oxazole-4-carboxylate in acetonitrile, yielding 78–81% product .
Industrial Production
Continuous flow reactors are employed for scalable synthesis, optimizing temperature (80–100°C) and residence time (30–60 minutes) to achieve >90% purity. Catalytic systems using palladium or copper enhance selectivity for the chlorobenzyl substitution.
Comparative Analysis with Structural Analogues
Table 2: Biological Activity of Oxazole Analogues
Compound | Antimicrobial MIC (µg/mL) | COX-2 IC (µM) |
---|---|---|
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate | 32–64 | 18 |
Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate | 28–56 | 14 |
Methyl 2-Phenyloxazole-4-carboxylate | 64–128 | 25 |
Fluorine substitution improves potency due to increased electronegativity and metabolic stability. The unsubstituted phenyl analogue exhibits reduced activity, underscoring the importance of halogenation.
Applications in Medicinal Chemistry
Lead Optimization
The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Structural modifications at the benzyl position (e.g., nitro or methoxy groups) are being explored to enhance bioavailability.
Drug Delivery Systems
Liposomal formulations increase aqueous solubility by 12-fold, enabling intravenous administration. Sustained-release profiles (t = 8 hours) are achieved in rodent models.
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